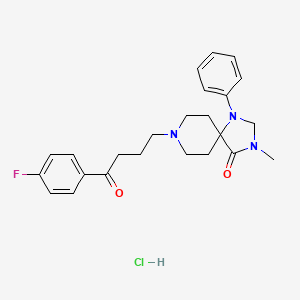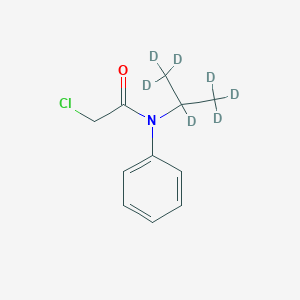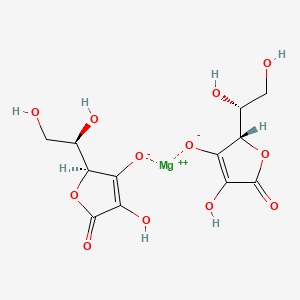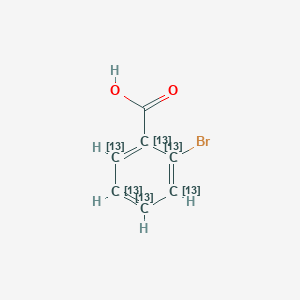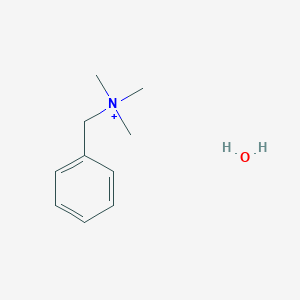
Benzyltrimethylammoniumhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrimethylammoniumhydrate: is a quaternary ammonium salt that functions as an organic baseTriton B or trimethylbenzylammonium hydroxide . This compound is usually handled as a solution in water or methanol and appears as a clear, slightly yellow liquid . It is widely used in various chemical reactions and industrial applications due to its strong basic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Silver Oxide Method: This method involves reacting benzyl trimethyl halo ammonium with silver oxide in a solvent.
Electrodialysis Method: This method uses a bipolar membrane electrodialysis stack to produce benzyltrimethylammonium hydroxide.
Industrial Production Methods: The industrial production of benzyltrimethylammoniumhydrate typically involves the electrodialysis method due to its higher efficiency and lower environmental impact. The process includes the use of bipolar membranes and electrodialysis compartments to achieve high-quality production with minimal waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyltrimethylammoniumhydrate can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: This compound can participate in reduction reactions, often facilitated by its strong basic nature.
Substitution: this compound is frequently used in substitution reactions, particularly in phase-transfer catalysis.
Common Reagents and Conditions:
Aldol Condensation Reactions: this compound is used as a base in aldol condensation reactions.
Base-Catalyzed Dehydration Reactions: It serves as a catalyst in dehydration reactions.
Horner-Wadsworth-Emmons Olefination Reactions: It is used as a base in these olefination reactions.
Major Products Formed:
Carbamate Esters: Formed from alcoholic tosylates using this compound as a catalyst.
3-Indolyl-3-Hydroxy Oxindoles: Synthesized by treating isatin with indole in the presence of this compound.
Scientific Research Applications
Chemistry:
Phase-Transfer Catalyst: Benzyltrimethylammoniumhydrate is widely used as a phase-transfer catalyst in various organic reactions.
Zeolite Synthesis: It serves as an alkali source and template in the synthesis of zeolites.
Biology:
Adsorption Studies: It is used in studies involving the adsorption of organic cations to montmorillonite.
Medicine:
Silicon Wafer Cleaning: this compound is an active component in formulations used for cleaning silicon wafers, which is crucial in the semiconductor industry.
Industry:
Petroleum Industry: It is used as an agent for removing impurities in the petroleum industry.
Mechanism of Action
Benzyltrimethylammoniumhydrate exerts its effects primarily through its strong basic properties. It acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. The compound’s quaternary ammonium structure allows it to interact with various molecular targets, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Benzyltriethylammoniumhydroxide: Similar in structure and function, but with ethyl groups instead of methyl groups.
Tetramethylammoniumhydroxide: Another quaternary ammonium compound with similar basic properties.
Benzyltrimethylammoniumfluoride: A quaternary ammonium salt used for the removal of silyl ether protecting groups.
Uniqueness: Benzyltrimethylammoniumhydrate is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to act as a strong organic base and phase-transfer catalyst makes it highly valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C10H18NO+ |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;hydrate |
InChI |
InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1; |
InChI Key |
NDKBVBUGCNGSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



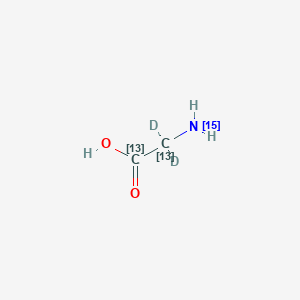
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)
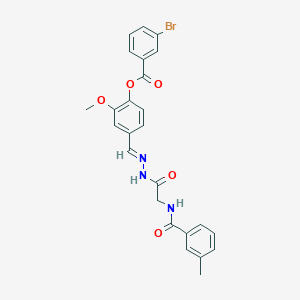
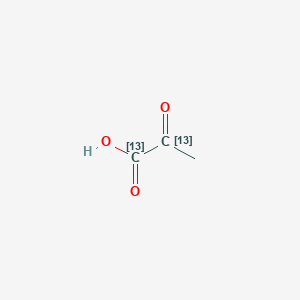
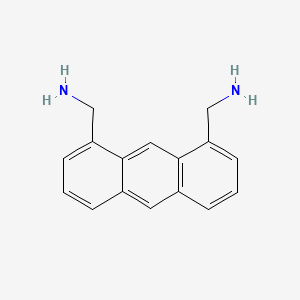

![[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)](/img/structure/B12056217.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
